6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one

Photochemistry Type A Rearrangement Quantum Yield

Photochemical researchers often face irreproducible yields when studying Type-A/B rearrangements with generic bicyclic enones. 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one eliminates this uncertainty through rigorously characterized photophysics. • Predictable formation quantum yield (Φ = 0.85) ensures high-yielding synthetic routes. • pH-switchable regioselectivity enables divergent access to 2,3- or 3,4-diphenylphenol. • Validated solid-state reactivity provides a platform for crystal engineering studies. Sourced from reliable supply chains for consistent research outcomes.

Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
CAS No. 13304-07-9
Cat. No. B079883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
CAS13304-07-9
Molecular FormulaC18H14O
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4
InChIInChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H
InChIKeyGMFRYGQSVPUWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one: Key Properties & Photochemical Utility


6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one (CAS 13304-07-9) is a bridged, bicyclic enone with the molecular formula C₁₈H₁₄O and a molecular weight of 246.3 g/mol [1]. This compound is a cornerstone in the study of organic photochemical rearrangements, specifically Type‑A and Type‑B processes. It is most commonly generated in situ via the photochemical rearrangement of 4,4‑diphenylcyclohexadienone and serves as a critical intermediate for the synthesis of regioisomeric diphenylphenols and related photoacids [2][3]. Its rigid, strained ring system and the presence of two phenyl substituents at the C‑6 bridgehead confer unique photophysical properties that are central to its research value.

Model substrate for Type A and Type B photorearrangement studies
Reliable in situ generation from 4,4‑diphenylcyclohexadienone precursor
Platform for solid‑state and crystal lattice reactivity investigations

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one: Why Generic Analogs Fall Short


Simple substitution of 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one with other 6,6‑disubstituted bicyclo[3.1.0]hex‑3‑en‑2‑ones or with alternative dienone precursors is not a viable strategy in mechanistic photochemistry and synthetic applications. The compound’s reactivity, regioselectivity, and overall efficiency are exquisitely sensitive to the specific substitution pattern at the C‑6 position. For example, replacing one or both phenyl groups with alkyl or other aryl substituents fundamentally alters the quantum yield, the distribution of phenolic photoproducts, and the ratio of photoacid formation [1]. Furthermore, the compound's unique behavior in constrained environments, such as crystalline lattices, is a direct function of its specific steric and electronic profile, which generic analogs cannot replicate [2]. The following quantitative evidence demonstrates the distinct, non‑interchangeable performance of this specific compound.

Substitution at C‑6 alters quantum yield and photoproduct distribution; diphenyl substitution is not interchangeable with alkyl or mixed aryl groups.
Acid‑dependent regioselectivity in phenol formation is specific to this diphenyl system; generic analogs may not exhibit the same pH‑responsive behavior.
Solid‑state regioselectivity depends on lattice packing; differently substituted analogs cannot replicate this environment‑responsive switch.

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one: Head-to-Head Evidence


Formation Efficiency: Dienone vs. Analogs

The photochemical conversion of 4,4‑diphenylcyclohexadienone (1) to 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one (2) proceeds with a high quantum yield (Φ = 0.85) that is independent of solvent [1]. This is in stark contrast to the reverse reaction, which is inefficient, and to the generally lower and more variable yields observed for the formation of other 6,6‑disubstituted bicyclo[3.1.0]hex‑3‑en‑2‑ones. The high efficiency of this specific transformation makes (2) a reliable and isolable intermediate when generated from (1).

Formation Efficiency
Head-to-head
Φ = 0.85, solvent independent
vs. variable lower yields for alkyl‑substituted analogs
Supports reliable in‑situ generation from dienone precursor.
Photolysis at 350 nm in benzene or methanol.
Photochemistry Type A Rearrangement Quantum Yield

Acid-Dependent Regioselectivity of Phenolic Products

The photochemical rearrangement of 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one (2) yields a mixture of diphenylphenols. Critically, the product distribution is highly sensitive to the acidity of the reaction medium. Under neutral and mildly acidic conditions, 2,3‑diphenylphenol is the major product, whereas in a more acidic environment, a remarkable preference for 3,4‑diphenylphenol is observed [1]. This acid‑dependent regioselectivity is a specific feature of the diphenyl‑substituted system and is not a general property of all bicyclo[3.1.0]hex‑3‑en‑2‑ones.

Regioselectivity pH Dependence
Head-to-head
2,3‑diphenylphenol major under neutral / mildly acidic
3,4‑diphenylphenol major in more acidic medium
Enables pH‑directed divergent synthesis of diphenylphenol isomers.
Product distribution reverses based on acid concentration.
Photochemistry Type B Rearrangement Regioselectivity

Photoacid Formation Efficiency: Ketone vs. Dienone

Direct irradiation of 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one (2) to form the photoacid (6,6‑diphenyl‑3,5‑hexadienoic acid) is a relatively inefficient process, with an average quantum yield (Φ) of 0.087 [1]. This efficiency drops further to 0.029 in sensitized irradiations. This data directly contrasts with the high quantum yield (Φ = 0.85) observed for the formation of (2) from 4,4‑diphenylcyclohexadienone (1) [2], confirming that the bicyclic ketone is a kinetic trap, not a direct precursor to the photoacid.

Photoacid Formation Φ
Head-to-head
0.087
Low photoacid generation efficiency confirms role as kinetic trap.
Approximately 10‑fold lower than bicyclic ketone formation (Φ=0.85).
Photochemistry Photoacid Generation Quantum Yield

Solvent Effects on Photoacid Quantum Yield

The quantum yield for the formation of the photoacid from 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one (2) exhibits a strong solvent dependence. In methanol, the quantum yield (Φ) is 0.12, whereas in benzene, it is significantly lower at 0.075 [1]. This contrasts with the solvent‑independent quantum yield observed for the formation of (2) from 4,4‑diphenylcyclohexadienone (Φ = 0.85) [2]. The data highlight the unique sensitivity of the bicyclic ketone's reaction manifold to the local environment.

Solvent Effect on Φ
Head-to-head
Φ = 0.12 (MeOH)
Methanol yields 1.6‑fold higher photoacid formation than benzene.
Direct irradiation at 350 nm; solvent choice critically influences yield.
Photochemistry Solvent Effects Photoacid

Lattice-Controlled Regioselectivity in Solid State

The photochemistry of 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one (2) in a crystalline lattice is fundamentally different from its behavior in solution. While solution‑phase Type‑B rearrangement yields a preference for 2,3‑diphenylphenol due to intrinsic electronic effects, the solid‑state photochemistry exhibits regioselectivity that is dictated by the steric constraints of the surrounding crystal lattice rather than by the molecule's electronics [1]. This dramatic, environment‑dependent switch in reactivity is a unique feature of this specific compound and is not observed for its less‑rigid or differently‑substituted analogs.

Solid‑State Control
Class‑level
Solution: electronic preference for 2,3‑diphenylphenol
Crystalline lattice: regioselectivity governed by packing forces
Phase‑dependent reversal demonstrates lattice‑controlled reactivity.
Unique to this compound; not observed for less rigid analogs.
Solid-State Photochemistry Crystal Engineering Regioselectivity

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one: Validated Applications


Reliable Intermediate Generation via Photorearrangement

Researchers requiring a high‑yielding, reproducible route to 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one should employ the photochemical rearrangement of 4,4‑diphenylcyclohexadienone. The well‑documented quantum yield of 0.85 for this transformation ensures a predictable and efficient process, making it the preferred method for generating this intermediate for further study or synthetic elaboration [1].

pH-Controlled Synthesis of Diphenylphenols

Synthetic chemists can leverage the acid‑dependent regioselectivity of 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one photochemistry to access either 2,3‑ or 3,4‑diphenylphenol as the major product. By simply adjusting the pH of the reaction medium, one can switch the major phenolic product, a unique capability for divergent synthesis that is not possible with generic bicyclic enones [1].

Benchmark for Type A/B Photorearrangement Studies

This compound serves as a quintessential model substrate for investigating the fundamental mechanisms of Type A and Type B rearrangements in organic photochemistry. Its well‑characterized photophysical properties, including specific quantum yields for various pathways (Φ = 0.85 for formation; Φ = 0.087 for photoacid formation) and its sensitivity to solvent and pH, provide a rich, quantitative dataset for validating computational models and testing new mechanistic hypotheses [1][2].

Crystal Engineering and Solid-State Reactivity

For research in solid‑state photochemistry and crystal engineering, 6,6‑diphenylbicyclo[3.1.0]hex‑3‑en‑2‑one is an invaluable model compound. Its demonstrated ability to undergo a dramatic switch in regioselectivity when moving from solution to a crystalline lattice provides a powerful experimental system for studying and predicting lattice‑controlled reactivity [1]. This makes it a key compound for procurement by groups developing new methodologies for solid‑state synthesis.

Application
Selection Property
Validation Focus
Reliable Intermediate Generation
Diradical-mediated photorearrangement from dienone
Photochemical formation efficiency and solvent independence
pH-Controlled Diphenylphenol Synthesis
Acid-dependent regioselectivity of Type B rearrangement
Product distribution profiling under neutral vs. acidic conditions
Type A/B Mechanistic Studies
Well-characterized quantum yields for competing pathways
Pathway-specific quantum yield and solvent effect data
Solid-State Reactivity & Crystal Engineering
Lattice-controlled regioselectivity divergence
Solid-state vs. solution photoproduct comparison
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